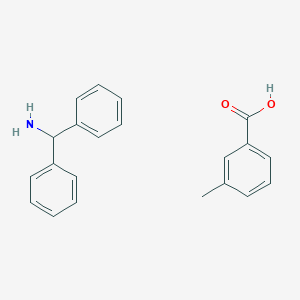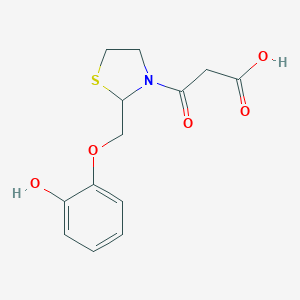
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as HTOP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
Scientific Research Applications
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been studied for its potential therapeutic applications in various fields. In the field of cancer research, it has been shown to have anti-proliferative effects on human breast cancer cells and to induce apoptosis in human leukemia cells. In the field of diabetes research, it has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic rats. In the field of inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mechanism Of Action
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, as well as the downregulation of genes involved in inflammation.
Biochemical And Physiological Effects
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that it improves insulin sensitivity, reduces blood glucose levels, and inhibits the development of diabetic complications.
Advantages And Limitations For Lab Experiments
One advantage of using 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid in lab experiments is its relatively low toxicity compared to other thiazolidinediones. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cancer and diabetes. Another area of interest is the development of more efficient synthesis methods for 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its synthesis involves several steps, and its yield is reported to be around 70-80%. 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory properties, and its mechanism of action is believed to involve the activation of PPARγ. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in other fields.
Synthesis Methods
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with ethyl acetoacetate. The final product is obtained by the reaction of the ethyl ester with formaldehyde in the presence of sodium hydroxide. The yield of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is reported to be around 70-80%.
properties
CAS RN |
161364-65-4 |
|---|---|
Product Name |
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid |
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
3-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO5S/c15-9-3-1-2-4-10(9)19-8-12-14(5-6-20-12)11(16)7-13(17)18/h1-4,12,15H,5-8H2,(H,17,18) |
InChI Key |
UJWADPRUVMRVLR-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
Canonical SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
synonyms |
3-Thiazolidinepropanoic acid, 2-((2-hydroxyphenoxy)methyl)-beta-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



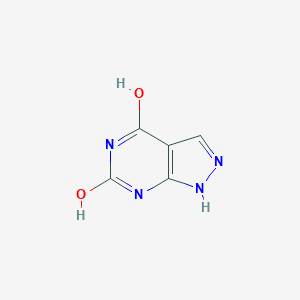
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
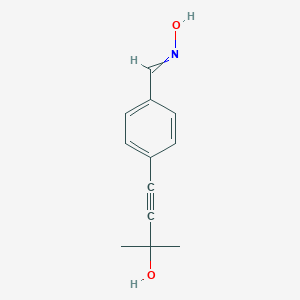
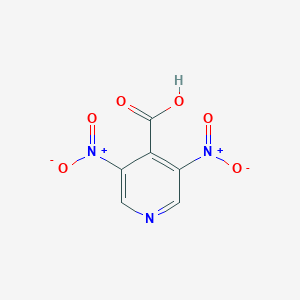
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
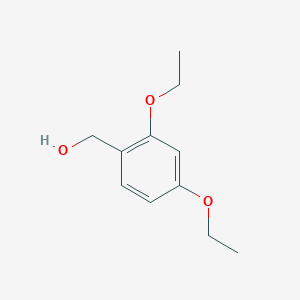
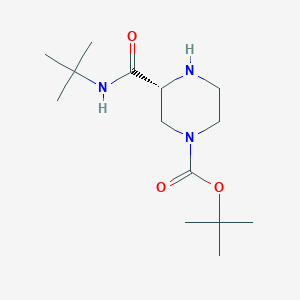

![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)
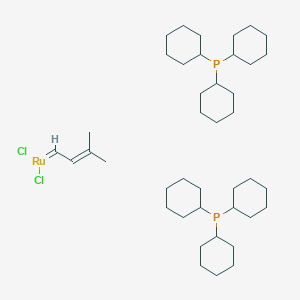
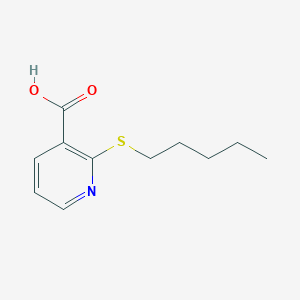
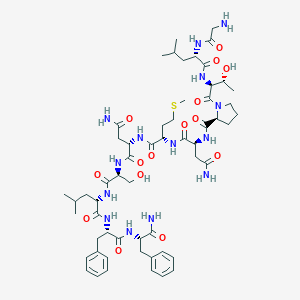
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
